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molecular formula C8H12O B2986009 Bicyclo[4.2.0]octan-7-one CAS No. 54211-18-6

Bicyclo[4.2.0]octan-7-one

Cat. No. B2986009
M. Wt: 124.183
InChI Key: SUIWRIPFUAFDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596900B2

Procedure details

(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one (preparation 18) (8.60 g, 44.6 mmol) was heated to reflux in acetic acid (100 ml) with zinc dust (29.0 g, 446 mmol). After 4 hrs the mixture was cooled to room temperature, diluted with diethyl ether (200 ml) and washed with 2N NaOH (2×100 ml) and then with saturated aqueous NaHCO3 (4×100 ml). The ether phase was collected, dried (MgSO4) and the solvent was removed under reduced pressure to give 4.79 g of the title compound as a clear oil.
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
29 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:3]1=[O:10]>C(O)(=O)C.C(OCC)C.[Zn]>[CH:9]12[CH2:2][C:3](=[O:10])[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8]2

Inputs

Step One
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Smiles
ClC1(C(C2CCCCC12)=O)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
29 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N NaOH (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The ether phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12CCCCC2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06596900B2

Procedure details

(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one (preparation 18) (8.60 g, 44.6 mmol) was heated to reflux in acetic acid (100 ml) with zinc dust (29.0 g, 446 mmol). After 4 hrs the mixture was cooled to room temperature, diluted with diethyl ether (200 ml) and washed with 2N NaOH (2×100 ml) and then with saturated aqueous NaHCO3 (4×100 ml). The ether phase was collected, dried (MgSO4) and the solvent was removed under reduced pressure to give 4.79 g of the title compound as a clear oil.
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
29 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:3]1=[O:10]>C(O)(=O)C.C(OCC)C.[Zn]>[CH:9]12[CH2:2][C:3](=[O:10])[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8]2

Inputs

Step One
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Smiles
ClC1(C(C2CCCCC12)=O)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
29 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N NaOH (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The ether phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12CCCCC2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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